Cas no 1379315-99-7 (5-Bromo-3,3,7-trimethyl-2,3-dihydro-1h-indole)

5-Bromo-3,3,7-trimethyl-2,3-dihydro-1h-indole 化学的及び物理的性質
名前と識別子
-
- EN300-1145429
- 5-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole
- AKOS017550164
- 1379315-99-7
- 1H-Indole, 5-bromo-2,3-dihydro-3,3,7-trimethyl-
- 5-Bromo-3,3,7-trimethyl-2,3-dihydro-1h-indole
-
- インチ: 1S/C11H14BrN/c1-7-4-8(12)5-9-10(7)13-6-11(9,2)3/h4-5,13H,6H2,1-3H3
- InChIKey: GSXCAYFDMUEBAX-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)C2=C(C=1)C(C)(C)CN2
計算された属性
- 精确分子量: 239.03096g/mol
- 同位素质量: 239.03096g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 0
- 複雑さ: 202
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.9
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- 密度みつど: 1.295±0.06 g/cm3(Predicted)
- Boiling Point: 288.6±40.0 °C(Predicted)
- 酸度系数(pKa): 4.32±0.40(Predicted)
5-Bromo-3,3,7-trimethyl-2,3-dihydro-1h-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1145429-0.5g |
5-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole |
1379315-99-7 | 95% | 0.5g |
$1152.0 | 2023-10-25 | |
Enamine | EN300-1145429-1g |
5-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole |
1379315-99-7 | 95% | 1g |
$1200.0 | 2023-10-25 | |
Enamine | EN300-1145429-5g |
5-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole |
1379315-99-7 | 95% | 5g |
$3479.0 | 2023-10-25 | |
Enamine | EN300-1145429-0.05g |
5-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole |
1379315-99-7 | 95% | 0.05g |
$1008.0 | 2023-10-25 | |
Enamine | EN300-1145429-1.0g |
5-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole |
1379315-99-7 | 1g |
$1142.0 | 2023-06-09 | ||
Enamine | EN300-1145429-2.5g |
5-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole |
1379315-99-7 | 95% | 2.5g |
$2351.0 | 2023-10-25 | |
Enamine | EN300-1145429-10g |
5-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole |
1379315-99-7 | 95% | 10g |
$5159.0 | 2023-10-25 | |
Enamine | EN300-1145429-5.0g |
5-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole |
1379315-99-7 | 5g |
$3313.0 | 2023-06-09 | ||
Enamine | EN300-1145429-0.25g |
5-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole |
1379315-99-7 | 95% | 0.25g |
$1104.0 | 2023-10-25 | |
Enamine | EN300-1145429-0.1g |
5-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole |
1379315-99-7 | 95% | 0.1g |
$1056.0 | 2023-10-25 |
5-Bromo-3,3,7-trimethyl-2,3-dihydro-1h-indole 関連文献
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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6. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
5-Bromo-3,3,7-trimethyl-2,3-dihydro-1h-indoleに関する追加情報
5-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole: A Comprehensive Overview
The compound 5-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole, with the CAS number 1379315-99-7, is a significant molecule in the field of organic chemistry. This compound belongs to the class of indole derivatives, which have garnered substantial attention due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The indole skeleton itself is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The presence of bromine and methyl substituents in this molecule introduces unique electronic and steric properties that make it a valuable compound for various research and industrial applications.
Recent studies have highlighted the potential of 5-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole in drug discovery. Its structural features make it an ideal candidate for exploring new therapeutic agents. For instance, researchers have investigated its role as a precursor in the synthesis of bioactive compounds with anti-cancer and anti-inflammatory properties. The bromine atom at position 5 serves as an electrophilic site for further functionalization, enabling the creation of diverse derivatives with enhanced biological activity.
In terms of synthesis, the preparation of 5-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole involves a multi-step process that typically begins with the formation of an indole derivative through cyclization reactions. The introduction of bromine and methyl groups requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have provided more efficient pathways for synthesizing this compound.
The application of 5-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole extends beyond drug discovery. It has been utilized as a building block in the development of advanced materials such as organic semiconductors and optoelectronic devices. The methyl groups at positions 3 and 7 contribute to the molecule's stability and solubility properties, making it suitable for these applications. Additionally, its ability to undergo various post-synthetic modifications has opened new avenues for material design.
From a toxicological perspective, understanding the safety profile of 5-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole is crucial for its industrial use. Recent studies have focused on evaluating its potential toxicity in vitro and in vivo models. These investigations aim to establish safe handling guidelines and assess its environmental impact.
In conclusion, 5-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole stands out as a versatile compound with promising applications across multiple disciplines. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike. As ongoing research continues to uncover new insights into its properties and uses
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